molecular formula C16H12ClNO4 B12769700 10,11-Dihydro-2-chloro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid CAS No. 109790-29-6

10,11-Dihydro-2-chloro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid

Cat. No.: B12769700
CAS No.: 109790-29-6
M. Wt: 317.72 g/mol
InChI Key: NVFWVQBUTMXBIU-UHFFFAOYSA-N
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Description

10,11-Dihydro-2-chloro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid is a compound of significant interest in the field of medicinal chemistry. It belongs to the class of nonsteroidal anti-inflammatory agents and has been studied for its potential therapeutic applications .

Preparation Methods

The synthesis of 10,11-Dihydro-2-chloro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid involves several steps. One common synthetic route includes the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes . This reaction is typically carried out under basic conditions and can be facilitated by microwave irradiation to reduce reaction time . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

10,11-Dihydro-2-chloro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10,11-Dihydro-2-chloro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid involves its interaction with specific molecular targets. It is believed to inhibit the activity of cyclooxygenase enzymes, which play a key role in the inflammatory process. By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Properties

CAS No.

109790-29-6

Molecular Formula

C16H12ClNO4

Molecular Weight

317.72 g/mol

IUPAC Name

2-(8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-3-yl)propanoic acid

InChI

InChI=1S/C16H12ClNO4/c1-8(16(20)21)9-2-4-14-12(6-9)18-15(19)11-7-10(17)3-5-13(11)22-14/h2-8H,1H3,(H,18,19)(H,20,21)

InChI Key

NVFWVQBUTMXBIU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC3=C(C=C(C=C3)Cl)C(=O)N2)C(=O)O

Origin of Product

United States

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